

# Spectroscopic Data of 1-Cyclohexenylboronic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 1-cyclohexenylboronic Acid

Cat. No.: B1350886

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This technical guide provides a summary of available spectroscopic data for **1-cyclohexenylboronic acid**, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Due to a scarcity of publicly available experimental spectra for **1-cyclohexenylboronic acid**, this document presents predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights into the expected spectral characteristics of the molecule. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-cyclohexenylboronic acid**. This data has been generated using widely accepted computational algorithms and can serve as a reference for the identification and characterization of this compound.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~6.5 - 7.0	m	=C-H
~4.5 - 5.5	br s	B(OH) <sub>2</sub>
~2.1 - 2.3	m	=C-CH <sub>2</sub> -
~1.6 - 1.8	m	-CH <sub>2</sub> -
~1.5 - 1.7	m	-CH <sub>2</sub> -

Predicted in CDCl<sub>3</sub>. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the B(OH)<sub>2</sub> protons is characteristic and its chemical shift can be highly dependent on concentration and solvent.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~140 - 150	C-B
~130 - 140	=C-H
~28 - 32	=C-CH <sub>2</sub> -
~25 - 29	-CH <sub>2</sub> -
~21 - 25	-CH <sub>2</sub> -
~20 - 24	-CH <sub>2</sub> -

Predicted in CDCl<sub>3</sub>. The carbon attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation.

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3600 - 3200	O-H	Stretching (broad, indicative of hydrogen bonding)
~3020	=C-H	Stretching
~2930, 2860	C-H (sp <sup>3</sup> )	Stretching
~1640	C=C	Stretching
~1350	B-O	Stretching
~1200	C-B	Stretching
~1050	C-O	Stretching

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Interpretation
126.07	[M] <sup>+</sup> (Molecular Ion)
108.06	[M - H <sub>2</sub> O] <sup>+</sup>
97.06	[M - B(OH) <sub>2</sub> ] <sup>+</sup>
81.07	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>

Predicted for Electron Ionization (EI) source.  
The fragmentation pattern may vary depending on the ionization method used.

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of organic compounds like **1-cyclohexenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical structure and purity of the sample.

#### Materials:

- **1-Cyclohexenylboronic acid** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

#### Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of **1-cyclohexenylboronic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- **Transfer:** Using a pipette, transfer the solution to a clean 5 mm NMR tube.
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.
- **Instrument Setup:**
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample in the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:**
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Acquire the  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans will be required.

- Data Processing:
  - Fourier transform the raw data.
  - Phase correct the spectra.
  - Baseline correct the spectra.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **1-Cyclohexenylboronic acid** sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)
- Lint-free wipes

Procedure:

- **Background Spectrum:** Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **1-cyclohexenylboronic acid** sample onto the ATR crystal using a clean spatula.
- **Pressure Application:** Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

- **Data Acquisition:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Materials:**

- **1-Cyclohexenylboronic acid** sample
- Mass spectrometer (e.g., with an Electron Ionization or Electrospray Ionization source)
- Solvent for sample preparation (e.g., methanol, acetonitrile)
- Vial and syringe for sample introduction

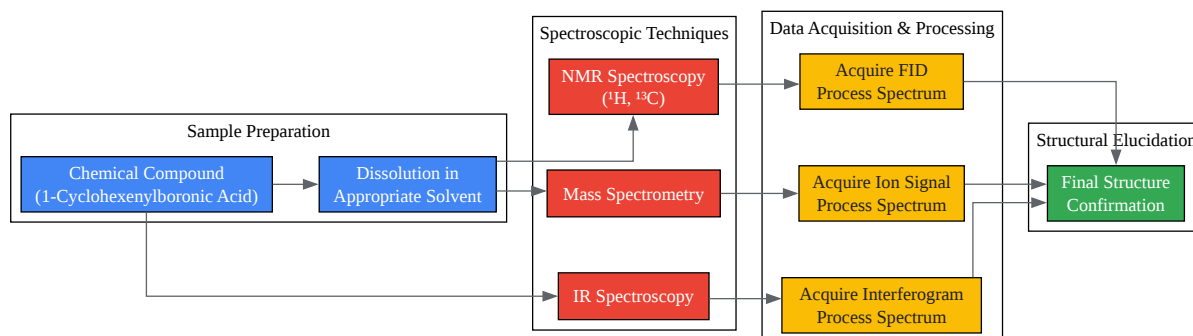
**Procedure:**

- **Sample Preparation:** Prepare a dilute solution of **1-cyclohexenylboronic acid** in a suitable volatile solvent.
- **Instrument Setup:**
  - Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
  - Set the appropriate parameters for the ion source (e.g., ionization voltage, temperature) and mass analyzer (e.g., mass range, scan speed).
- **Sample Introduction:** Introduce the sample into the mass spectrometer. The method of introduction will depend on the instrument (e.g., direct infusion, GC/LC coupling).
- **Data Acquisition:** Acquire the mass spectrum. The data system will record the mass-to-charge ratio ( $m/z$ ) of the ions detected.

- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$  or  $[M+H]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Compare the obtained spectrum with theoretical predictions or library data if available.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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